1-(3-Methylpyridin-2-yl)-1H-indole
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Overview
Description
1-(3-Methylpyridin-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpyridin-2-yl)-1H-indole typically involves the condensation of 3-methylpyridine with indole under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-methylpyridine is reacted with a suitable indole derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpyridin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole or pyridine rings .
Scientific Research Applications
1-(3-Methylpyridin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylpyridin-2-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: This compound shares the indole structure but has different substituents, leading to distinct biological activities.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry for their diverse biological activities.
Uniqueness
1-(3-Methylpyridin-2-yl)-1H-indole is unique due to its combination of indole and pyridine rings, which confer specific electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .
Properties
Molecular Formula |
C14H12N2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(3-methylpyridin-2-yl)indole |
InChI |
InChI=1S/C14H12N2/c1-11-5-4-9-15-14(11)16-10-8-12-6-2-3-7-13(12)16/h2-10H,1H3 |
InChI Key |
WIKKWUKFJLDFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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